molecular formula C18H18FN5O B11389296 1-[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one CAS No. 876714-62-4

1-[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one

Cat. No.: B11389296
CAS No.: 876714-62-4
M. Wt: 339.4 g/mol
InChI Key: YPCJTDICOPOBBN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with a pyridinyl group, a fluorophenylmethylamino moiety, and a branched ketone side chain (2-methylpropan-1-one). The 4-fluorophenyl group introduces electron-withdrawing properties, while the pyridinyl substituent may enhance binding affinity to biological targets, such as kinases or receptors. Its synthesis likely involves condensation reactions between functionalized triazole precursors and ketone derivatives, as seen in related compounds .

Properties

CAS No.

876714-62-4

Molecular Formula

C18H18FN5O

Molecular Weight

339.4 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C18H18FN5O/c1-12(2)17(25)24-18(21-10-13-5-7-15(19)8-6-13)22-16(23-24)14-4-3-9-20-11-14/h3-9,11-12H,10H2,1-2H3,(H,21,22,23)

InChI Key

YPCJTDICOPOBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)F

solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(4-FLUOROPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)-2-METHYLPROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyr

Biological Activity

1-[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C21H15FN6O3
  • Molecular Weight : 418.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may alter their activity through binding, leading to various biological effects, including modulation of signal transduction pathways and gene expression regulation. The presence of the triazole moiety is particularly significant as it enhances the compound's ability to interact with biological targets.

Biological Activity Overview

The compound has been studied for various biological activities, including:

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against Gram-positive and Gram-negative bacteria. In one study using the agar disc-diffusion method, several triazole derivatives displayed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Research focusing on triazole derivatives has revealed their capacity to inhibit viral replication in vitro. Specifically, studies have highlighted the effectiveness of certain triazole compounds against β-coronaviruses by targeting key viral enzymes .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of the compound:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of triazole derivatives against Pseudomonas aeruginosa, revealing that modifications in the molecular structure significantly influenced antibacterial potency. The study found that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Antiviral Properties : Another investigation assessed the antiviral potential of triazole derivatives against coronaviruses. The results indicated that specific modifications in the triazole structure improved binding affinity to viral targets, enhancing antiviral efficacy while maintaining low cytotoxicity levels .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathogenMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus0.5 mM
AntibacterialEscherichia coli0.8 mM
Antiviralβ-coronavirusesIC50 = 0.7 µM

Table 2: Structure Activity Relationship (SAR)

Compound StructureActivity LevelComments
Triazole with FluorineHighEnhanced interaction with targets
Triazole without FluorineModerateReduced binding affinity
Triazole with MethoxyLowPoor solubility and stability

Comparison with Similar Compounds

Positional Isomerism of Fluorine

  • 1-[5-[(2-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]propan-1-one (CAS: 1338351-30-6): The fluorine atom is positioned at the ortho-site of the phenyl ring instead of the para-position.
  • 1-[5-[(4-Methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one: Replacing fluorine with a methoxy group introduces electron-donating properties, which may enhance solubility but reduce target-binding affinity in hydrophobic pockets .

Core Heterocycle Modifications

Pyrazoline vs. Triazole Derivatives

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ():
    This pyrazoline derivative lacks the triazole ring, featuring a partially saturated five-membered ring. The reduced aromaticity may decrease rigidity and affect pharmacokinetic properties, such as oral bioavailability .
  • (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one (CAS: 879614-82-1): Combines triazole and pyrazolone moieties, introducing additional hydrogen-bonding sites. The conjugated system may enhance UV absorbance, relevant for analytical detection .

Functional Group Differences

Ketone vs. Thione Derivatives

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent (R) Molecular Weight Notable Properties Reference
1-[5-[(4-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one 1,2,4-Triazole 4-Fluorophenyl ~341.34 (calc.) High logP (lipophilicity)
1-[5-[(2-Fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]propan-1-one 1,2,4-Triazole 2-Fluorophenyl 325.345 Reduced metabolic stability
1-[5-[(4-Methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one 1,2,4-Triazole 4-Methoxyphenyl ~353.39 (calc.) Increased aqueous solubility
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline Phenyl 298.31 Partial saturation; lower rigidity

Research Findings and Implications

  • Synthetic Feasibility : The triazole core is synthetically accessible via cyclocondensation of thiosemicarbazides or hydrazine derivatives, as demonstrated in related compounds .
  • Thermal Stability : Crystallographic studies of analogous pyrazoline derivatives () indicate that fluorine substituents enhance thermal stability via strong C–F···H interactions .

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